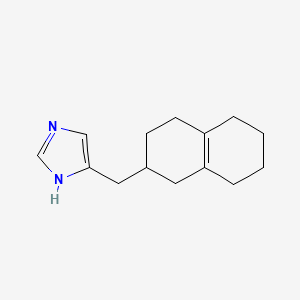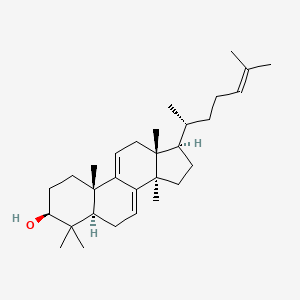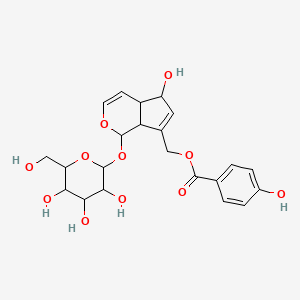
Aloéine
Vue d'ensemble
Description
Aloenin is a naturally occurring compound found in various species of the Aloe genus, particularly in Aloe arborescens. It is a phenolic compound known for its medicinal properties, including anti-inflammatory and antioxidant activities. Aloenin is chemically classified as a pyrone derivative, specifically 4-methoxy-6-(2’-β-D-glucopyranosyl-4’-hydroxy-6’-methylphenyl)-2-pyrone .
Applications De Recherche Scientifique
Aloenin has a wide range of scientific research applications due to its medicinal properties. In chemistry, it is used as a reference compound for chromatographic analysis. In biology, aloenin is studied for its anti-inflammatory and antioxidant activities. In medicine, it is investigated for its potential therapeutic effects in treating conditions such as inflammation and oxidative stress. Industrially, aloenin is used in the formulation of cosmetic and pharmaceutical products .
Safety and Hazards
Mécanisme D'action
The mechanism of action of aloenin involves its interaction with various molecular targets and pathways. Aloenin exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound’s ability to modulate these pathways contributes to its therapeutic effects .
Analyse Biochimique
Biochemical Properties
Aloenin interacts with various enzymes, proteins, and other biomolecules. It is an anthraquinone glycosyl, meaning that its anthraquinone skeleton has been modified by the addition of a sugar molecule . This modification allows Aloenin to participate in various biochemical reactions, particularly those involving the transfer of sugar molecules.
Cellular Effects
Aloenin has been reported to have various effects on different types of cells. For instance, it has been shown to have anti-metastatic potential by causing cell cycle arrest in the S phase and markedly increasing HeLaS3 cell apoptosis . Aloenin also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Aloenin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Aloenin treatment of the ovarian cancer cell line SKOV3 led to the increased proteolytic cleavage of caspase-3, caspase-9 and PARP-1, as well as increased expression of BAX protein whilst decreasing that of Bcl-2 protein in a dose-dependent manner .
Temporal Effects in Laboratory Settings
The effects of Aloenin change over time in laboratory settings. Adverse effects of Aloe whole-leaf powder, which contains Aloenin, have been reported at concentrations of 2 g/kg body weight . This suggests that Aloenin’s stability, degradation, and long-term effects on cellular function need to be carefully monitored in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Aloenin vary with different dosages in animal models. While specific studies on Aloenin dosage effects in animal models are limited, it is known that the dosage of related compounds can have significant impacts on their therapeutic and adverse effects .
Transport and Distribution
Aloenin is transported and distributed within cells and tissuesIt is known that Aloenin can affect its localization or accumulation .
Subcellular Localization
It is known that the localization of related compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aloenin can be extracted from the leaves of Aloe arborescens using various chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly employed for its quantitative determination. The extraction process involves using a mobile phase of acetonitrile and aqueous acetic acid, followed by elution and detection at 306 nm .
Industrial Production Methods: Industrial production of aloenin involves large-scale extraction from Aloe arborescens leaves. The leaves are processed to obtain the juice, which is then subjected to chromatographic separation to isolate aloenin. The isolated compound is further purified using techniques such as high-performance thin-layer chromatography (HPTLC) and gas chromatography-mass spectrometry (GC-MS) .
Analyse Des Réactions Chimiques
Types of Reactions: Aloenin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with oxidizing agents to form different oxidation products. Reduction reactions can convert aloenin into its corresponding reduced forms, while substitution reactions can introduce different functional groups into the molecule .
Common Reagents and Conditions: Common reagents used in the reactions of aloenin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of aloenin depend on the type of reaction and the reagents used. Oxidation reactions can produce various oxidized derivatives, while reduction reactions yield reduced forms of aloenin. Substitution reactions result in the formation of aloenin derivatives with different functional groups .
Comparaison Avec Des Composés Similaires
Aloenin is often compared with other phenolic compounds found in Aloe species, such as aloin and aloe emodin. While all these compounds share similar anti-inflammatory and antioxidant properties, aloenin is unique due to its specific chemical structure and stability. Unlike aloin, which is rapidly degraded by digestive enzymes, aloenin remains stable in various biological systems .
Similar Compounds:- Aloin
- Aloe emodin
- Barbaloin
- Aloesin
Aloenin’s unique stability and specific chemical structure make it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
6-[4-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-methoxypyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O10/c1-8-3-9(21)4-11(15(8)12-5-10(26-2)6-14(22)27-12)28-19-18(25)17(24)16(23)13(7-20)29-19/h3-6,13,16-21,23-25H,7H2,1-2H3/t13-,16-,17+,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJNVVJUICKJEQ-LQDZTQBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191751 | |
| Record name | Aloenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38412-46-3 | |
| Record name | Aloenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38412-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038412463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran-2-one, 6-[2-(β-D-glucopyranosyloxy)-4-hydroxy-6-methylphenyl]-4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALOENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN96CW6CSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



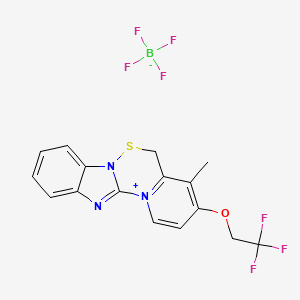
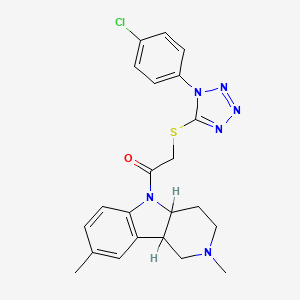
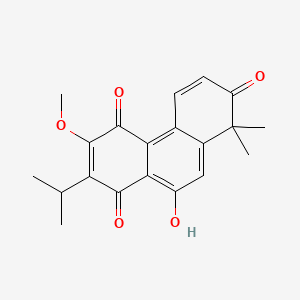


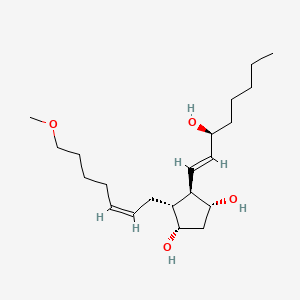


![4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B1665644.png)


